6-Chloro-1,3,5-triazine-2,4-diamine

説明

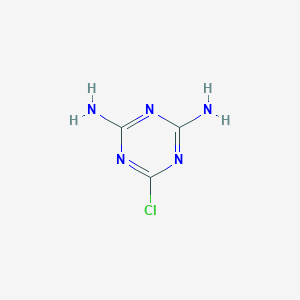

Structure

2D Structure

特性

IUPAC Name |

6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFVNNKYKYZTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037806 | |

| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-62-4 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deisopropyldeethyl atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3397-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-diamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,6-DIAMINO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVZ1HMR84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Chloro-1,3,5-triazine-2,4-diamine

The most well-documented and industrially significant methods for producing this compound rely on the unique reactivity of cyanuric chloride or the modification of existing triazine structures.

The primary and most established route for synthesizing this compound is the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The reactivity of the three chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction. The first chlorine can be substituted at low temperatures (around 0-5 °C), the second at room temperature (around 20-30 °C), and the third at higher temperatures (above 80 °C).

This process involves the reaction of cyanuric chloride with two equivalents of ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) hydroxide (B78521). The reaction is carefully controlled to replace two chlorine atoms while leaving the third intact. The nucleophilic ammonia attacks the electron-deficient carbon atom of the triazine ring, leading to the displacement of a chloride ion. An acid acceptor, such as sodium hydroxide or sodium carbonate, is typically used to neutralize the hydrogen chloride formed during the reaction. One documented method reports a 96% yield when reacting cyanuric chloride with ammonium hydroxide in 1,2-dichloroethane (B1671644) over 6 hours at a temperature range of 3-42 °C.

The general mechanism proceeds as follows:

First Substitution: Cyanuric chloride reacts with one equivalent of ammonia at a low temperature to form 2,4-dichloro-6-amino-1,3,5-triazine.

Second Substitution: The temperature is raised, and a second equivalent of ammonia is introduced, which substitutes another chlorine atom to yield the final product, this compound.

The distinct reactivity of the chlorine atoms is crucial for the selective synthesis of this disubstituted triazine. researchgate.net

The synthesis of this compound via the direct chlorination of a 1,3,5-triazine-2,4-diamine (B193344) precursor is not a widely documented or common synthetic pathway. The predominant methods originate from the highly electrophilic cyanuric chloride, where the chlorine atoms are substituted by nucleophiles. researchgate.netnih.gov Research into the enzymatic interactions with this compound has shown that enzymes like atrazine (B1667683) chlorohydrolase (AtzA) are unable to catalyze the dechlorination of the compound, indicating the stability of the C-Cl bond in this specific environment. nih.gov While methods exist for the synthesis of N-chloro-alkoxy-s-triazines, these involve the chlorination of N-H bonds in already substituted triazines rather than the chlorination of the triazine ring itself. researchgate.net

Emerging and Sustainable Synthesis Techniques

In line with the principles of green chemistry, new methods are being investigated to reduce solvent use, energy consumption, and environmental impact.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a promising solvent-free alternative. A reported mechanochemical approach involves the ball milling of cyanuric chloride with ammonium carbonate. This method eliminates the need for hazardous organic solvents, thereby reducing environmental impact.

| Parameter | Condition |

|---|---|

| Reactants | Cyanuric Chloride, Ammonium Carbonate |

| Molar Ratio | 2:1 (Ammonium Carbonate:Cyanuric Chloride) |

| Method | Ball Milling |

| Milling Time | 2 hours |

| Yield | 68% |

| Purity | >95% |

This technique is scalable and represents a significant step towards greener chemical manufacturing processes. researchgate.net

Photocatalysis, which utilizes light to drive chemical reactions, is an emerging field in organic synthesis. While a direct photocatalytic synthesis of this compound has not been explicitly detailed, the principles of photocatalytic amination could be applied. These methods often involve the use of an organic dye or a semiconductor photocatalyst that, upon absorbing light, can facilitate the formation of reactive intermediates. beilstein-journals.orgnih.gov

For instance, a proposed mechanism could involve the photo-excited state of a catalyst oxidizing an amine to generate a highly reactive amine radical cation. This species could then engage in a nucleophilic attack on a chlorinated triazine precursor. This strategy offers a potentially milder and more selective route for C-N bond formation compared to traditional thermal methods. beilstein-journals.org

Biocatalysis uses enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. There is no established biocatalytic route for the direct synthesis of this compound. However, research into the enzymatic degradation of related compounds provides valuable insights.

Studies have shown that while the enzyme atrazine chlorohydrolase (AtzA) cannot dechlorinate this compound, another enzyme, melamine (B1676169) deaminase (TriA), can catalyze its deamination to produce 2-chloro-4-amino-6-hydroxy-s-triazine. nih.gov This indicates that enzymes can interact specifically with the molecule, although in this case, it is a degradative rather than a synthetic pathway.

Future research could explore the use of enzymes like amine dehydrogenases or transaminases, which are known to catalyze the formation of amines from ketones or other amines, respectively, to develop a synthetic biocatalytic route. frontiersin.org The challenge lies in identifying or engineering an enzyme that can selectively act on a chlorinated triazine substrate to introduce amino groups.

Derivatization and Functionalization Reactions

The most prominent reaction of this compound is the nucleophilic substitution of the chlorine atom. The electron-withdrawing nature of the triazine ring makes the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its use as a building block in synthetic chemistry.

Common nucleophiles that readily displace the chlorine atom include amines, alcohols, and thiols. These reactions are typically carried out under basic conditions to neutralize the hydrogen chloride formed as a byproduct. The reactivity of the triazine core decreases with each successive substitution. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Amines (R-NH₂) | N-substituted-1,3,5-triazine-2,4-diamines |

| Alcohols (R-OH) | 6-Alkoxy-1,3,5-triazine-2,4-diamines |

| Thiols (R-SH) | 6-(Alkylthio)-1,3,5-triazine-2,4-diamines |

This table provides a generalized overview of common nucleophilic substitution reactions.

Research has demonstrated the synthesis of various derivatives through this method. For instance, reaction with p-toluidine (B81030) yields 6-chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine. researchgate.net Similarly, a range of 2-chloro-4,6-diamino-1,3,5-triazines have been prepared by reacting cyanuric chloride with various amines. mdpi.comnih.gov The introduction of two amino groups can be achieved at ambient temperature, highlighting the decreasing reactivity with increased substitution. mdpi.comnih.gov

While less common than nucleophilic substitution, this compound can undergo oxidation and reduction reactions under specific conditions. The triazine ring itself is relatively stable to oxidation. However, the amino substituents can be susceptible to oxidation. Information regarding specific oxidizing and reducing agents and the resulting products is limited in readily available literature, suggesting this is a less explored area of its chemistry.

The ability to undergo sequential nucleophilic substitutions makes this compound a key component in the synthesis of complex triazine conjugates. By carefully controlling reaction conditions, different nucleophiles can be introduced in a stepwise manner, leading to multifunctional and structurally diverse molecules. nih.govnih.gov

This strategy is employed in the creation of dendrimers, and other supramolecular structures where the triazine core acts as a scaffold. nih.gov For example, starting with cyanuric chloride, sequential reactions with different amines or other nucleophiles can lead to the formation of asymmetrically substituted triazines. nih.gov A series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been synthesized for applications in crystal engineering. researchgate.net

Reaction Mechanism Studies and Kinetics

The nucleophilic aromatic substitution (SNAAr) on the triazine ring is a well-studied process. The generally accepted mechanism for this reaction is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is negatively charged and resonance-stabilized. youtube.com The aromaticity of the triazine ring is temporarily disrupted in this step. libretexts.org

Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of the chloride ion (the leaving group). youtube.com

The presence of electron-withdrawing groups, such as the nitrogen atoms within the triazine ring, stabilizes the negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.com The reaction is generally considered to be a concerted process in many cases. nih.gov

Kinetic studies of the derivatization reactions of s-triazines have provided valuable insights into their reactivity. The rate of nucleophilic substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Studies on the reaction of substituted 1,3,5-triazines with various nucleophiles have been conducted. For example, Hammett plots for the reaction of morpholine (B109124) and N,N-dimethylaminopyridine with substituted triazines have been used to support a concerted substitution mechanism. nih.gov The reactivity of chlorinated 1,3,5-triazines decreases as the chlorine atoms are successively replaced by other groups. mdpi.comnih.gov This decreasing reactivity allows for controlled, sequential substitutions. mdpi.comnih.govnih.gov For instance, the first chlorine atom of cyanuric chloride is highly reactive and can be substituted at low temperatures, while the substitution of the second and third chlorine atoms often requires progressively higher temperatures. nih.gov

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis in Research

Spectroscopy provides fundamental insights into the molecular structure of 6-Chloro-1,3,5-triazine-2,4-diamine by probing the interaction of the molecule with electromagnetic radiation. Each method offers unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹³C NMR: In ¹³C NMR spectra, the carbon atoms of the triazine ring are significantly deshielded by the adjacent electronegative nitrogen atoms. thieme-connect.de This results in characteristic chemical shifts appearing downfield. For symmetrical 1,3,5-triazine (B166579) structures, these signals typically appear around 166.1 ppm to 167.5 ppm. thieme-connect.demonash.edu

¹H NMR: The protons attached to the amino groups (NH₂) of this compound produce signals in the ¹H NMR spectrum. In derivatives of this compound, these amino protons have been observed in the range of δ 6.55–6.95 ppm. monash.edu The exact chemical shift can vary depending on the solvent and concentration.

Table 1: Typical NMR Chemical Shifts for the 1,3,5-Triazine Core

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | Triazine Ring Carbons (C-N) | ~166-167 |

| ¹H | Amino Group Protons (NH₂) | ~6.5-7.0 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum provides a unique molecular fingerprint. frontiersin.org Analysis of the solid compound as a KBr pellet reveals key vibrational bands. nist.gov

Key absorptions include:

N-H Stretching: The amino groups give rise to characteristic stretching vibrations, typically observed around 3300 cm⁻¹.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds within the triazine ring are also prominent.

C-Cl Vibrations: The carbon-chlorine bond shows a distinct vibration at lower wavenumbers, often near 700 cm⁻¹.

The disappearance of specific peaks, such as the azo group band in dye degradation studies, can confirm the formation of metabolites like this compound. frontiersin.org

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₃H₄ClN₅ and a molecular weight of approximately 145.55 g/mol . nih.govnist.gov

In high-resolution mass spectrometry (HRMS), the compound can be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 145.550. Electron ionization mass spectra are available in databases like the NIST WebBook, providing detailed fragmentation patterns useful for structural confirmation. nist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is also employed for its identification, particularly in complex mixtures. frontiersin.orgnih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄ClN₅ | nist.gov |

| Molecular Weight (Monoisotopic) | 145.0155228 Da | nih.gov |

| Observed [M+H]⁺ (HRMS) | 145.550 m/z |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The UV absorption spectrum of this compound is influenced by the pH of the solution. researchgate.net

Studies have shown that the compound exhibits characteristic absorption bands:

At higher energies, common bands are observed around 204-205 nm and 223-226 nm. researchgate.net

At longer wavelengths, the spectrum shows distinct bands in the range of 235-267 nm. researchgate.net

The pH dependence of these absorption bands allows for the determination of the compound's acid-base dissociation constants (pKa values). researchgate.netresearchgate.net This technique is also used in quantitative analysis, for example, in assessing the compound's solubility.

The key vibrational modes that characterize the molecule include:

Symmetric and Asymmetric N-H stretching of the two primary amine groups.

Triazine Ring Vibrations , which involve complex stretching and bending of the C-N bonds within the heterocyclic ring.

C-Cl Stretching , a lower frequency vibration that confirms the presence of the chlorine substituent.

These spectroscopic studies are fundamental for confirming the compound's planar triazine ring structure and the specific bonding patterns of its substituents.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, metabolites, or environmental samples, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods. researchgate.net A typical approach involves using a reverse-phase column (such as a C18) with a polar mobile phase. usda.gov For instance, one HPLC method successfully separated the compound from its metabolites using an isocratic mobile phase of 55:45 water/methanol, with UV detection at 220 nm, yielding a retention time of 3.08 minutes. usda.gov

These techniques are crucial for:

Purity Assessment: UPLC can be used to quantify the purity of a sample, ensuring it meets required specifications (e.g., >90%).

Metabolite Analysis: HPLC is used to track the formation of this compound as a degradation product of herbicides like cyanazine (B135985) or from the breakdown of textile dyes. frontiersin.orgusda.gov

Physicochemical Studies: Reverse-phase chromatography is used to determine the lipophilicity of the compound and its derivatives, which is an important parameter for predicting biological activity and environmental fate. researchgate.netresearchgate.net

Trace Analysis: When coupled with tandem mass spectrometry (LC-MS/MS), chromatography allows for the highly sensitive and specific detection of the compound in environmental water samples.

Table 3: Example HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | C18 |

| Mobile Phase | Isocratic Water/Methanol (55:45) |

| Detection | UV at 220 nm |

| Example Retention Time | 3.08 min |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful analytical techniques for the separation, identification, and quantification of this compound. These methods are widely employed for analyzing triazine-based compounds due to their high resolution, sensitivity, and speed.

Modern chromatographic techniques like UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) allow for the determination of triazine derivatives at very low levels in environmental samples. researchgate.net This is crucial for monitoring and quantifying residues. For instance, a method for analyzing 2,4-diamino-6-chloro-s-triazine (an alternative name for the compound) using UPLC-MS/MS reported a limit of detection (LOD) of 0.050 ng and a limit of quantification (LOQ) of 0.10 ppb, with a mean procedural recovery of 85%. researchgate.net

The choice of stationary phase (column) and mobile phase is critical for achieving effective separation. Columns with C18 (octadecyl) stationary phases are commonly used for the analysis of triazine herbicides and their degradation products. thermofisher.com The separation mechanism is based on reversed-phase chromatography, where the nonpolar stationary phase interacts with the analytes, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. thermofisher.commdpi.comwaters.com

Table 1: Examples of HPLC/UHPLC Conditions for Triazine Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Fast HPLC | Accucore C18, 2.6 µm, 100 x 2.1 mm | Water/Acetonitrile Gradient | Not Specified | thermofisher.com |

| HPLC | Symmetry Shield RP8, 5 µm, 3.9 x 150 mm | A: 5 mM phosphate (B84403) buffer, pH 6.7/Acetonitrile (85:15) B: Acetonitrile | UV @ 214 nm | waters.com |

| UHPLC | Hypercarb, 3 µm, 1 x 100 mm (at 160 °C) | Gradient Elution | Not Specified | thermofisher.comchromatographyonline.com |

| UHPLC-MS/MS | Not Specified | Not Specified | Mass Spectrometry (MS/MS) | researchgate.net |

UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), offer significantly faster analysis times and higher resolution compared to traditional HPLC. thermofisher.com The use of elevated temperatures in UHPLC can further enhance separation speed by reducing mobile phase viscosity and increasing analyte diffusion rates. thermofisher.comchromatographyonline.com For example, a method using a porous graphitic carbon (Hypercarb) column at 160 °C allowed for the separation of triazines in just 2 minutes, a 5 to 10-fold increase in speed over conventional HPLC methods. thermofisher.comchromatographyonline.com

Column Chromatography for Purification

Column chromatography is a fundamental preparative technique used for the purification of this compound from crude reaction mixtures. This method is essential for removing unreacted starting materials, byproducts, and other impurities, yielding a product of high purity required for subsequent applications.

The most common stationary phase used for the purification of this compound is silica (B1680970) gel. The separation principle relies on the differential adsorption of the components of the mixture to the silica gel. A solvent system, or eluent, is passed through the column to move the components at different rates.

A specific and effective method for the industrial purification of this compound involves the use of a silica gel column with a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. This process has been shown to successfully isolate the target compound with a purity of ≥99%.

Table 2: Column Chromatography Purification Method

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | |

| Eluent (Mobile Phase) | Ethyl Acetate / Hexane (1:4 ratio) | |

| Achieved Purity | ≥99% |

Purity Quantification Methodologies

The quantification of purity for this compound is predominantly accomplished using chromatographic methods, particularly HPLC. Commercial suppliers of this chemical often specify the purity as determined by HPLC analysis, with typical purities being greater than 95%. tcichemicals.com

Following purification by techniques such as column chromatography, the final purity of the compound can reach or exceed 99%. The quantification is performed by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all peaks. The percentage purity is calculated from the ratio of the main peak area to the sum of all peak areas.

For trace-level quantification, more sensitive techniques like UPLC-MS/MS are employed. researchgate.net This method provides not only concentration data but also structural confirmation. The limit of detection (LOD) and limit of quantification (LOQ) are key metrics in these methodologies. For this compound, an LOQ of 0.10 parts-per-billion has been established, enabling precise measurement even at very low concentrations. researchgate.net

Table 3: Purity and Quantification Data

| Methodology | Metric | Value | Reference |

|---|---|---|---|

| HPLC | Commercial Purity | >95.0% | tcichemicals.com |

| Column Chromatography | Achievable Purity | ≥99% | |

| UPLC-MS/MS | Limit of Detection (LOD) | 0.050 ng | researchgate.net |

| Limit of Quantification (LOQ) | 0.10 ppb | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules. For triazine derivatives, these studies are crucial for understanding their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry (bond lengths and angles), vibrational frequencies, and other electronic properties of molecules like 6-Chloro-1,3,5-triazine-2,4-diamine.

Studies on related triazine derivatives demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, can accurately determine molecular geometries. irjweb.com For instance, in a crystalline state, a derivative of this compound showed specific dihedral angles of 3.61° and 53.11° between the triazine ring and attached phenyl rings. researchgate.net Such calculations confirm the nearly planar structure of the triazine core, which is essential for its biological interactions. Quantum chemical descriptors derived from these calculations, including total energy and heat of formation, are fundamental inputs for developing predictive activity models. jocpr.com

Table 1: Representative Theoretical and Experimental Structural Data for Triazine Derivatives

| Parameter | Method | Value | Reference |

| Dihedral Angle (Triazine/Phenyl) | X-ray Crystallography | 3.61° | researchgate.net |

| Dihedral Angle (Triazine/Phenyl) | X-ray Crystallography | 53.11° | researchgate.net |

| C-H···π Interaction Distance | X-ray Crystallography | 3.653 Å | researchgate.net |

| π–π Stacking Distance | X-ray Crystallography | 3.763 Å | researchgate.net |

This table presents data for a closely related derivative, 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine, to illustrate typical results from structural analyses.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and spectroscopic properties. A key application is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions. irjweb.com

For triazine derivatives, the HOMO and LUMO energies are often used as descriptors in QSAR studies to correlate electronic structure with biological activity. jocpr.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Theoretical calculations for a related triazine derivative yielded HOMO and LUMO energy values of -6.2967 eV and -1.8096 eV, respectively, indicating the molecule's electronic characteristics. irjweb.com These properties are fundamental in understanding the interaction mechanism of triazine compounds with biological targets, such as their role as inhibitors of photosystem II. arabjchem.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular and intramolecular bonding. It provides insight into the stability of a molecule arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are invaluable for predicting the characteristics of new or untested chemicals, thereby accelerating drug discovery and environmental risk assessment.

Quantitative Structure-Activity Relationship (QSAR) models have been extensively developed for triazine derivatives to predict their biological activities, including herbicidal, antiviral, and antiprotozoal effects. arabjchem.orgmdpi.com A primary target for many triazine derivatives is the enzyme dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. scialert.netnih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed on series of triazine-based DHFR inhibitors. nih.gov These models correlate the steric and electrostatic fields of the molecules with their inhibitory activity (IC50 values). nih.gov For a set of 46 triazine derivatives, a CoMFA model yielded a high correlation coefficient (r² = 0.986) and cross-validated coefficient (q² = 0.724), indicating a reliable and predictive model. nih.gov Such studies provide contour maps that visualize regions where steric bulk or specific electrostatic charges enhance or diminish biological activity, guiding the design of more potent inhibitors. nih.gov Other QSAR models have successfully used electro-topological state indices and quantum chemical parameters to predict DHFR inhibition, showing a direct relationship between these descriptors and biological activity. jocpr.comscialert.net

Table 2: Summary of QSAR Studies on Triazine Derivatives

| Biological Activity | Model Type | Key Findings | Reference(s) |

| DHFR Inhibition | 3D-QSAR (CoMFA) | Steric and electrostatic properties are critical for inhibitory activity. Model showed high predictive ability (q² = 0.724). | nih.gov |

| DHFR Inhibition | QSAR | Electro-topological state has a direct positive relationship with inhibitory action. | scialert.net |

| Anti-Potato Virus Y (PVY) | 3D-QSAR | Models guided the synthesis of new derivatives with significant curative and protective activities against PVY. | mdpi.com |

| Photosystem II Inhibition | 3D-QSAR (MLR, ANN) | Models using quantum chemical descriptors successfully predicted toxicity (pI50). | arabjchem.org |

Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of chemicals, which are crucial for assessing their environmental fate and potential for bioaccumulation. For 6-chloro-1,3,5-triazine derivatives, QSPR studies have focused on properties like lipophilicity and the bioconcentration factor (BCF). dntb.gov.uaresearchgate.net

A notable study developed a multiple linear regression (MLR)-QSPR model to predict the BCF of twenty-one 6-chloro-1,3,5-triazine derivatives. dntb.gov.uaresearchgate.net The BCF is a key indicator of a substance's potential to accumulate in aquatic organisms. rsc.org The developed model demonstrated good fitness and high predictive ability, making it a reliable tool for designing new pesticides with a reduced negative impact on the environment. dntb.gov.uaresearchgate.net The descriptors used in such models often relate to the molecule's mass, shape, and electronic properties. nih.gov For instance, lipophilicity (often expressed as log P) is a primary driver of bioconcentration, with the inclusion of halogen atoms like chlorine generally increasing this property. nih.gov

Table 3: Example of a QSPR Model for Bioconcentration Factor (BCF) of Triazine Derivatives

| Model Type | Dataset | Validation | Key Outcome | Reference |

| MLR-QSPR | 21 6-chloro-1,3,5-triazine derivatives | Internal and external validation | Reliable model with high predictive ability for BCF. | dntb.gov.uaresearchgate.net |

These modeling efforts are essential for regulatory purposes, such as under REACH, where in silico methods provide valid alternatives to expensive and time-consuming experimental tests for BCF. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These computational techniques can elucidate the binding affinity, mode of interaction, and the stability of the ligand-protein complex, offering critical insights for drug discovery and design.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of 1,3,5-triazine (B166579) derivatives has been the subject of numerous computational investigations, particularly as inhibitors of various enzymes. A prominent biological target for triazine-based compounds is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids, making it a key target in cancer and antimicrobial therapies. researchgate.netlookchem.com

Studies on related 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have demonstrated their potential to bind to the active site of Plasmodium falciparum DHFR (pDHFR). ugm.ac.idugm.ac.id For instance, molecular docking of designed compounds has been performed to understand their interaction model with the quadruple mutant pDHFR. ugm.ac.idugm.ac.id These studies often reveal key hydrogen bonding interactions between the amino groups of the triazine ring and amino acid residues within the enzyme's active site, such as Ile7, Val115, and Tyr121, as well as with residues like Glu30. lookchem.com

In a representative docking study of a related dihydro-1,3,5-triazine derivative with human DHFR (hDHFR), the 4-amino group of the diaminotriazine ring was observed to form hydrogen bonds with the backbone carbonyls of Ile7 and Val115, and the side chain of Tyr121. lookchem.com The 2-amino group also formed a crucial hydrogen bond with the carboxylate side chain of Glu30. lookchem.com The triazine ring itself typically occupies a similar position to the pteridine (B1203161) ring of the natural substrate, methotrexate. lookchem.com

The binding affinity of these interactions can be quantified by the binding energy. For example, a study on 6,6-dimethyl-1-[3-(2-chloro-4,5-dibromophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine showed a promising binding energy when docked against pDHFR. ugm.ac.id While direct data for this compound is unavailable, the structural similarities suggest it could adopt a comparable binding mode within the DHFR active site. The chlorine substituent at the 6-position can also influence the electronic properties of the triazine ring, potentially modulating its binding affinity.

The following table summarizes representative binding energy data from molecular docking studies of various triazine derivatives against DHFR, providing a comparative context for the potential interactions of this compound.

| Compound/Derivative | Target Protein | Docking Score/Binding Energy (kcal/mol) | Reference |

| 6,6-dimethyl-1-[3-(2-chloro-4,5-dibromophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine | Plasmodium falciparum DHFR | More negative than reference compound WR99210 | ugm.ac.id |

| 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | Plasmodium falciparum DHFR (FCR-3 strain) | IC50 2.66 nM (indicative of strong binding) | mmv.org |

| Dihydro-1,3,5-triazine derivative (M0) | Human DHFR | Favorable -CDOCKER energy | lookchem.com |

This table is for illustrative purposes and shows data for related compounds due to the absence of specific data for this compound.

The conformational landscape of this compound is primarily defined by the rotation of the amino groups around the C-N bonds connecting them to the triazine ring. This rotation is known to be hindered, leading to the possibility of distinct conformers. nih.gov

Studies on amine-substituted s-triazines have shown that the rotational barrier around the triazine-N bond is significant. For neutral triazines, this barrier (ΔG‡) has been measured to be in the range of 15.1 to 17.7 kcal/mol. nih.gov The presence of a chlorine atom, being an electronegative substituent, is expected to increase this rotational barrier. nih.gov

The planarity of the triazine ring and the attached amino groups is a key factor in its stability. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to determine the energies of different conformers and the transition states separating them. For related 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, low-temperature NMR studies have detected the presence of multiple isomers resulting from restricted rotation about the amino-triazine bond. researchgate.net X-ray crystallography of one such compound confirmed a 4,6-diamino-1,3,5-triazine structure stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net

The stability of different conformers of this compound would likely be influenced by intramolecular hydrogen bonding between the amino groups and the nitrogen atoms of the triazine ring. The protonation state of the molecule can also significantly impact the rotational barriers, with protonation generally leading to an increase in the barrier height. nih.gov

The following table outlines the key conformational parameters that would be relevant in a theoretical study of this compound, based on findings for related molecules.

| Conformational Parameter | Description | Expected Influence |

| Rotational Barrier (C-N bond) | The energy required to rotate the amino groups around the bond connecting to the triazine ring. | Hindered rotation, leading to distinct conformers. The chlorine atom is expected to increase this barrier compared to unsubstituted diamino-triazine. |

| Dihedral Angles | The angles defining the orientation of the amino groups relative to the triazine ring. | Determines the specific conformation (e.g., planar, non-planar) and potential for intramolecular hydrogen bonding. |

| Relative Conformer Energies | The energy difference between various stable conformations. | The most stable conformer would be the most populated at equilibrium. |

| Intramolecular Hydrogen Bonding | Hydrogen bonds formed between the hydrogen atoms of the amino groups and the nitrogen atoms of the triazine ring. | Can significantly stabilize certain planar conformations. |

This table is a conceptual framework for the conformational analysis of this compound based on studies of analogous compounds.

Advanced Applications in Chemical and Material Sciences

Role in Organic Synthesis as a Versatile Intermediate

The electrophilic nature of the carbon atom attached to the chlorine in the triazine ring makes 6-chloro-1,3,5-triazine-2,4-diamine an important intermediate for nucleophilic substitution reactions. This reactivity is fundamental to its role in constructing more elaborate molecular architectures.

The true value of this compound in organic synthesis lies in its function as a precursor to a diverse range of more complex triazine-based molecules. The chlorine atom can be readily displaced by various nucleophiles, such as amines and alcohols, to create a library of substituted triazines. This stepwise substitution is often controlled by temperature, allowing for the sequential introduction of different functional groups.

This synthetic versatility is exploited in the creation of molecules with significant biological activity. For instance, it is a key intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors, which are crucial targets for anticancer and antimicrobial drugs. researchgate.net By reacting the parent compound with different aryl amines and other moieties, chemists can generate extensive libraries of compounds for screening against various biological targets, including cancer cell lines and pathogens like Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Research has demonstrated the synthesis of various 2,4,6-tri-substituted-1,3,5-triazines starting from cyanuric chloride (the precursor to this compound), incorporating alkyl, aromatic, and chiral groups through sequential nucleophilic substitution. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Triazine Intermediates

| Derivative Class | Example Compound | Synthetic Approach | Application/Significance |

| DHFR Inhibitors | 2,4-diamino-6-aryl-1,3,5-triazines | Solid-phase synthesis with various aryl groups. nih.gov | Investigated for antitumor properties against various cancer cell lines. researchgate.netnih.gov |

| Bipolar Host Materials | 7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,g]carbazole (TRZ-DBC1) | Synthesis between a dibenzocarbazole (B1207471) donor and a triazine acceptor. elsevierpure.com | Used in high-efficiency yellow and green phosphorescent OLEDs. elsevierpure.com |

| Herbicide Derivatives | Simazine | Nucleophilic substitution with ethylamine. | Widely used agricultural herbicide for weed control. |

The predictable reactivity of the chlorine atom on the triazine ring makes it an ideal scaffold for combinatorial chemistry and solid-phase synthesis. nih.gov These high-throughput techniques enable the rapid generation of large, structurally diverse libraries of compounds, which is a cornerstone of modern drug discovery. acs.org

In a solid-phase approach, a resin-bound amine can be used to capture monoaryl-substituted triazines directly from a crude reaction mixture. nih.gov This methodology allows for the efficient synthesis and purification of a library of 2,4-diamino-6-aryl-1,3,5-triazines. For example, a library of such compounds was synthesized and evaluated for antitumor activity against prostate (PC-3), leukemia (K562), lung (A549), and ovarian (HO8910) cancer cell lines, with some compounds showing significant inhibitory effects. nih.govacs.org This approach highlights the power of using the triazine core to quickly build and test a multitude of candidate molecules. acs.org

Contributions to Materials Science Research

The structural and electronic properties of the triazine ring have made it a valuable component in the design and creation of novel materials with specialized functions.

A significant application of triazine derivatives in materials science is the development of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic, porous polymers engineered to have cavities with a high affinity and selectivity for a specific target molecule. mdpi.comyoutube.com They are created by polymerizing functional monomers and cross-linkers around a "template" molecule. After polymerization, the template is removed, leaving behind binding sites that are complementary in size, shape, and functionality. youtube.com

Derivatives of this compound, such as the herbicide atrazine (B1667683), have been used as templates to create MIPs for environmental sensing. mdpi.com These MIP-based sensors can detect and quantify the presence of triazine pesticides in samples with high sensitivity. mdpi.com The stability and robustness of MIPs make them a promising alternative to biological receptors like antibodies, especially for use in harsh environmental conditions. nih.gov

Table 2: Components of a Molecularly Imprinted Polymer for Triazine Detection

| Component | Substance Example | Role in MIP Formation |

| Template | Atrazine (a derivative of the title compound) | The molecule around which the polymer is formed to create specific recognition sites. mdpi.com |

| Functional Monomer | Methacrylic acid (MAA) | Interacts with the template molecule through non-covalent bonds during polymerization. mdpi.com |

| Cross-linker | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Forms the rigid polymer matrix, locking the functional monomers in place around the template. mdpi.com |

| Solvent | Dimethylformamide (DMF) | Solubilizes all components for the polymerization reaction. |

The 1,3,5-triazine (B166579) unit is a powerful electron-acceptor, making it an excellent building block for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net Its incorporation into organic molecules can enhance electron transport and charge-balancing properties within the emitting layer of an OLED device, leading to improved efficiency and stability. uniss.it

Triazine derivatives are particularly prominent in the design of:

Bipolar Host Materials : These materials possess both electron-donating and electron-accepting moieties, enabling balanced charge injection and transport. elsevierpure.comrsc.org For instance, materials combining a triazine acceptor with a carbazole (B46965) donor have been synthesized and used to create highly efficient blue, green, and yellow phosphorescent OLEDs (PhOLEDs). elsevierpure.comrsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters : TADF materials are a key component of third-generation OLEDs. The triazine core is a popular choice for the acceptor part of TADF molecules, which can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. researchgate.netnih.gov

Table 3: Performance of OLEDs Using Triazine-Based Host Materials

| Host Material | Emitter Color | Maximum External Quantum Efficiency (EQE) | Current Efficiency |

| DPTPCz | Green | 21.2% | - |

| DPTPCz | Blue | 14.4% | - |

| TRZ-DBC1 | Yellow | 25.4% | 71.4 cd/A |

| TRZ-DBC2 | Green | 24.7% | 75.9 cd/A |

Data sourced from references elsevierpure.comrsc.org.

The primary application of this compound in polymer chemistry is in the creation of the aforementioned molecularly imprinted polymers (MIPs). The process involves using a triazine derivative as a template to guide the formation of a cross-linked polymer network.

The synthesis of a MIP for detecting a triazine herbicide involves the polymerization of functional monomers, such as methacrylic acid, and a cross-linking agent, like ethylene glycol dimethacrylate, in the presence of the triazine template. mdpi.com This creates a polymer with a "memory" for the triazine molecule. These specialized polymers can then be integrated into sensor platforms, such as quartz crystal microbalances, to create highly sensitive and selective detectors for environmental monitoring. mdpi.com

Interdisciplinary Research Applications

The unique chemical structure of this compound, featuring a reactive chlorine atom and two amino groups on a stable triazine ring, makes it a valuable building block in various fields of scientific research. nih.gov Its versatility allows for the synthesis of a wide array of derivatives with specific biological activities and chemical properties, leading to its application in both medicinal and agricultural chemistry.

In medicinal chemistry, this compound serves as a crucial scaffold for the development of therapeutic agents. Its derivatives have been a focal point of research into new treatments for infectious diseases and cancer.

A significant area of investigation is the design of dihydrofolate reductase (DHFR) inhibitors. researchgate.net DHFR is a vital enzyme responsible for synthesizing nucleic acids and amino acids, making it an essential target for drug development. researchgate.net Research has shown that derivatives of this compound can exhibit potent inhibitory activity against this enzyme, which is crucial for DNA synthesis and repair. This has led to investigations into their potential as anticancer agents. researchgate.net

Furthermore, the compound is a key target in the fight against malaria. researchgate.net The malaria parasite, Plasmodium falciparum, relies on DHFR for its proliferation. researchgate.net The emergence of drug-resistant strains has necessitated the development of new antifolate drugs, and researchers are using this compound as a starting point to create novel DHFR inhibitors that are effective against both wild-type and mutant strains of the parasite. researchgate.net For instance, studies have explored how different linkers and substitutions on the triazine core affect inhibitory activity against P. falciparum DHFR. researchgate.net

Isotopically labeled versions of the compound, such as this compound-¹³C₃, are also employed in research. medchemexpress.com These stable isotope-labeled compounds serve as internal standards for quantification in drug development processes and are used in metabolic flux analysis. medchemexpress.com

Table 1: Research Applications of this compound Derivatives in Medicinal Chemistry

| Research Area | Target Enzyme/Process | Therapeutic Potential | Key Findings |

| Oncology | Dihydrofolate Reductase (DHFR) | Anticancer | Derivatives show potent DHFR inhibition, leading to reduced cancer cell proliferation. researchgate.net |

| Antimalarial | Plasmodium falciparum DHFR | Antimalarial | Serves as a scaffold for novel inhibitors effective against drug-resistant malaria strains. researchgate.net |

| Drug Development | Metabolic Flux Analysis | Research Tool | Isotope-labeled versions are used as internal standards for quantification. medchemexpress.com |

The primary and most well-established application of this compound is in the agrochemical industry, where it functions as a critical intermediate in the synthesis of a class of widely used herbicides. The reactivity of its chlorine atom allows for substitution reactions with various alkylamino groups to produce a range of active herbicidal compounds.

Notable herbicides derived from this precursor include atrazine, simazine, and terbuthylazine. These s-triazine herbicides are used extensively in agriculture to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane. The mechanism of action for these herbicidal derivatives involves the inhibition of photosynthesis. They bind to the D1 protein within the photosystem II complex in plants, which disrupts the electron transport chain and ultimately leads to the plant's death.

The compound itself is also known by other names such as Desethyl-desisopropyl-atrazine, highlighting its identity as a metabolite or degradation product of more complex triazine herbicides. nist.gov Its presence in soil and water is monitored in environmental studies. epa.gov

Table 2: Common Herbicides Synthesized from this compound

| Herbicide | Chemical Name | Typical Application |

| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | Control of broadleaf and grassy weeds in corn and sorghum. |

| Simazine | 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine | Weed control in a variety of deep-rooted crops. |

| Terbuthylazine | N²-tert-butyl-6-chloro-N⁴-ethyl-1,3,5-triazine-2,4-diamine | Pre-emergence and early post-emergence weed control. |

Future Prospects and Emerging Research Areas

The foundational structure of this compound continues to present opportunities for innovation in science and technology. Future research is poised to build upon its established roles in medicine and agriculture while exploring novel applications.

One of the most promising future directions is the continued design and synthesis of novel DHFR inhibitors for anticancer and antimicrobial therapies. researchgate.net As understanding of the enzyme's active site in different organisms deepens, there is potential to create highly selective and potent drugs with improved therapeutic profiles. researchgate.net The goal is to develop compounds that are not only effective but can also overcome existing mechanisms of drug resistance. researchgate.net

In the realm of chemical synthesis, the versatility of the triazine core is far from fully exploited. The chlorine atom can be substituted with a wide range of nucleophiles, opening pathways to new derivatives with unique properties. Research is ongoing to elaborate conditions for selective substitutions to create complex molecules. researchgate.net This could lead to the development of new functional materials, polymers, or catalysts.

An emerging area of research involves the use of related triazine structures in the development of advanced materials and in asymmetric catalysis. For example, recent studies have explored the synthesis of axially chiral C-N atropisomers using triazinone frameworks, which are important in creating optically active compounds for pharmaceuticals and other applications. acs.org While not a direct application of this compound itself, this research highlights the broader potential of the triazine chemical space in cutting-edge synthetic chemistry. The continued exploration of its biological interactions and the development of new synthetic methodologies will ensure that this compound remains a relevant and valuable compound in scientific discovery.

Environmental and Safety Considerations in Research Settings

Environmental Fate and Transport Studies

The environmental presence of 6-Chloro-1,3,5-triazine-2,4-diamine, also known as DACT, is primarily linked to its role as a degradation product of widely used triazine herbicides such as atrazine (B1667683) and simazine. Its detection in various environmental compartments has prompted research into its persistence, mobility, and ultimate fate.

This compound is formed in the environment through the microbial N-dealkylation of parent triazine herbicides. nih.gov For instance, atrazine is sequentially dealkylated, losing its ethyl and isopropyl groups, to form metabolites like deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and ultimately the fully dealkylated this compound. epa.govnist.gov This compound represents a key, persistent intermediate in the complete degradation pathway of these herbicides.

The triazine ring structure is inherently stable, contributing to the persistence of these compounds in the environment. The parent compound, atrazine, can persist in soil for periods ranging from 14 days to over four years. epa.gov Its half-life in water can be as long as 578 days, indicating that its degradation products, including this compound, can also remain in ecosystems for extended periods. fishsens.com The persistence of these metabolites is a significant concern as they retain the chlorinated triazine core, which is linked to potential toxicity.

As a primary metabolite, this compound is a key analyte in environmental monitoring studies that assess contamination from triazine herbicides. Its presence in soil and water is an indicator of the historical or ongoing breakdown of atrazine, simazine, and related compounds. nih.gov The U.S. Environmental Protection Agency (EPA) has noted that the chlorinated metabolites of atrazine, which include this compound (DACT), are considered to be equivalent in toxicity to the parent atrazine molecule. epa.govnih.gov This makes the analysis of these metabolites crucial for a comprehensive risk assessment.

Metabolic pathway studies in various species and environmental media confirm that N-dealkylation is a principal reaction for chloro-s-triazines, leading to the formation of DACT. nih.gov Therefore, analytical methods for environmental samples often target not just the parent herbicides but also this and other major degradation products.

The mobility of this compound in the environment is governed by its interaction with soil and sediment particles. Like other triazine herbicides, its potential to adsorb to soil is a key factor in whether it remains in the topsoil or leaches into groundwater. Research on triazines indicates that they can bind to the organic carbon content of soil.

Studies on parent triazine herbicides have demonstrated that their adsorption to soil can be followed by a very slow desorption process, a phenomenon known as hysteresis. This suggests that once bound, these compounds and their metabolites may be released back into the soil solution or water column over long periods, acting as a long-term source of contamination. This irreversible binding or sequestration can contribute to their persistence in the terrestrial environment.

As a persistent and mobile degradation product, this compound is frequently detected in water resources. Monitoring programs have confirmed its presence in groundwater, surface water, and even treated drinking water, sometimes at levels that raise environmental and health concerns. epa.govepa.gov

Published data has documented its concentration in surface waters ranging from 0.0012 to 6.68 µg/L and in drinking water between 0.025 and 0.05 µg/L. The compound is listed as a pesticide residue and is tracked in various water quality monitoring reports. epa.gov

Reported Concentrations of this compound in Water

| Water Source | Concentration Range (µg/L) | Detection Status |

|---|---|---|

| Surface Water | 0.0012 - 6.68 | Detected |

| Drinking Water | 0.025 - 0.05 | Detected |

| Groundwater | Data not specified | Detected |

Ecotoxicological Research

The ecotoxicological impact of this compound is a subject of significant concern, largely because regulatory bodies like the U.S. EPA consider its toxicity to be equivalent to that of its parent compound, atrazine. epa.govnih.gov Therefore, the extensive body of research on atrazine's effects on wildlife is often extrapolated to assess the potential risks of this metabolite.

Research on atrazine provides significant insight into the potential ecotoxicological effects of this compound on aquatic life. Atrazine is known to be an endocrine disruptor and can have a range of sublethal effects on aquatic organisms even at environmentally relevant concentrations. epa.govnih.gov

Invertebrates : Atrazine is classified as highly toxic to freshwater and marine invertebrates. fishsens.com These organisms are often foundational to aquatic food webs, and impacts on their populations can have cascading effects throughout the ecosystem. fishsens.com Studies on the amphipod Diporeia spp. have shown high sensitivity to atrazine and its other metabolites, DEA and DIA. nih.govresearchgate.net

Fish : In fish, atrazine is considered slightly to moderately toxic in acute exposures. fishsens.com However, chronic exposure has been linked to a variety of adverse effects. For example, studies on zebrafish (Danio rerio) have shown that exposure to atrazine can affect the development of young female fish, leading to reproductive issues such as reduced spawning and cystic ovarian degeneration. fishsens.com Research on other fish species has demonstrated that atrazine and its metabolites can cause DNA damage in erythrocytes. nih.gov

Amphibians and Reptiles : The impact of atrazine on amphibians, particularly frogs, has been a major area of research, with studies suggesting it can impact sexual development. epa.gov

Aquatic Plants and Algae : As an herbicide, atrazine is very effective at inhibiting photosynthesis and is therefore highly toxic to aquatic vegetation and algae. unl.edu The degradation of the plant-based food and habitat can indirectly harm the entire aquatic ecosystem. unl.edu

Given the EPA's stance on the equivalent toxicity of chlorinated metabolites, this compound is presumed to contribute to these harmful effects on aquatic ecosystems. epa.govnih.gov

Developmental and Reproductive Toxicity in Research Models

This compound (DACT) is a primary metabolite of chloro-s-triazine herbicides like atrazine and simazine. Regulatory bodies have identified it as a compound of concern regarding its effects on development and reproduction. nih.govca.gov The U.S. Environmental Protection Agency (EPA) has classified DACT as a substance capable of causing developmental and female reproductive toxicity. nih.gov This classification is supported by its inclusion on California's Proposition 65 list of chemicals known to the state to cause reproductive toxicity, effective July 15, 2016. ca.govca.gov

The toxicological profile of DACT is often considered in the context of its parent compounds. Studies on chloro-s-triazines consistently point to reproductive and developmental effects as significant findings. nih.gov The mechanism of toxicity is believed to involve an endocrine-disrupting mode of action, primarily affecting the central nervous system at the hypothalamic level. nih.gov

Developmental toxicity studies have been conducted on atrazine and its main metabolites, including DACT, in animal models such as rats. dntb.gov.ua In a developmental toxicity study in rats, delayed ossification was noted at high doses, but these effects occurred in the presence of maternal toxicity. regulations.gov For developmental toxicity, a No-Observed-Adverse-Effect Level (NOEL) was established at 25 mg/kg/day, with a Lowest-Observed-Adverse-Effect Level (LOEL) of 75 mg/kg/day, based on skeletal variations observed in rat fetuses. 24d.info

The EPA has established oral reference doses (RfD) for DACT. The acute reference dose is 0.01 mg/kg/day, and the chronic reference dose is 0.0018 mg/kg/day, highlighting the potential for adverse effects from both short-term and long-term exposure. nih.gov

Toxicity Data for this compound (DACT)

| Parameter | Value | Reference |

|---|---|---|

| Acute Oral Reference Dose (RfDoa) | 0.01 mg/kg/day | nih.gov |

| Chronic Oral Reference Dose (RfDoc) | 0.0018 mg/kg/day | nih.gov |

| Developmental Toxicity NOEL (Rats) | 25 mg/kg/day | 24d.info |

| Developmental Toxicity LOEL (Rats) | 75 mg/kg/day | 24d.info |

Laboratory Safety Protocols and Waste Management

Safe Handling and Storage Procedures in Research

Prudent handling and storage of this compound are essential to minimize exposure in a research environment. Researchers should handle this compound under a chemical fume hood to avoid inhalation of its dust. spectrumchemical.com It is crucial to prevent dust formation and avoid contact with skin, eyes, and clothing. spectrumchemical.com When using the substance, eating, drinking, and smoking are strictly prohibited. fishersci.ca

For storage, the compound should be kept in a cool, dry, and well-ventilated area. spectrumchemical.comsynerzine.com Containers must be kept tightly closed to prevent contamination and moisture absorption. synerzine.com It should be stored away from incompatible materials such as strong oxidizing agents. fishersci.ca

Personal Protective Equipment (PPE) in Laboratory Research

Appropriate Personal Protective Equipment (PPE) is mandatory when working with this compound. This serves as a primary barrier against potential exposure.

Eye and Face Protection : Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required to protect against splashes and dust. synerzine.com

Skin Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn. fishersci.ca It is important to inspect gloves before use and follow the manufacturer's recommendations regarding breakthrough time. fishersci.ca A lab coat, apron, or other protective clothing is necessary to prevent skin contact. spectrumchemical.comsynerzine.com

Respiratory Protection : If there is a risk of inhaling dust, or if engineering controls like fume hoods are not sufficient, an approved/certified respirator must be used. spectrumchemical.com

Summary of Recommended PPE

| Protection Type | Specification |

|---|---|

| Eye/Face | Chemical safety goggles or glasses (EN166 or OSHA compliant) |

| Hand | Chemical-resistant gloves (e.g., nitrile rubber) |

| Body | Lab coat, apron, or protective suit |

Emergency Response and Spill Containment

In the event of a spill, a swift and organized response is critical to mitigate hazards. All personnel should be familiar with the location of emergency equipment like eyewash stations and safety showers.

For a minor spill of solid material, the area should be cautiously cleaned. Gently sweep or scoop the solid material to avoid making it airborne and place it into a suitable, closed container for disposal. fsu.edufsu.edu The spill area should then be decontaminated with a compatible solution, such as a mild detergent and water. fsu.edu

For a large spill, or one involving highly toxic material, the immediate area must be evacuated. chemkleancorp.com Access to the area should be restricted, and all ignition sources must be controlled. ca.gov Emergency services should be contacted, providing them with the identity and quantity of the spilled chemical. austincc.edu To contain the spill, a dike can be created around the edges using absorbent materials like vermiculite (B1170534) or cat litter. acs.org All contaminated materials, including PPE, must be collected in a labeled, sealable container for proper disposal. ca.gov

In case of personal exposure, immediate action is required. For eye contact, flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. fsu.edu For skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water. fsu.edu In case of inhalation, move the individual to fresh air. chemkleancorp.com Medical attention should be sought immediately for any significant exposure. fsu.edu

Waste Disposal and Environmental Contamination Prevention

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination. This compound and materials used for spill cleanup should be treated as hazardous waste. austincc.edu Waste must be collected in suitable, closed, and properly labeled containers. ca.gov

Disposal must adhere to all local, regional, and national hazardous waste regulations. northeastern.edu Under no circumstances should this chemical or its waste be flushed into surface water or the sanitary sewer system. chemkleancorp.com Preventing the product from entering drains is a key environmental precaution. chemkleancorp.com Chemical waste generators must ensure complete and accurate classification of the waste for proper disposal by licensed facilities. northeastern.edu

Conclusion and Future Directions in 6 Chloro 1,3,5 Triazine 2,4 Diamine Research

Summary of Key Research Findings

Research has firmly established 6-chloro-1,3,5-triazine-2,4-diamine as a critical intermediate in several key areas. Its primary role has been as a precursor in the synthesis of triazine-based herbicides, such as atrazine (B1667683) and simazine, which function by inhibiting photosynthesis in targeted plant species. The reactivity of its chlorine atom at the 6-position makes it susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups to create diverse chemical libraries. evitachem.com

Beyond agriculture, derivatives of this compound have garnered significant interest in medicinal chemistry. Studies have revealed that certain derivatives exhibit potential as anticancer agents by inhibiting dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis. researchgate.net This has spurred the synthesis and screening of compound libraries to identify molecules with potent antiproliferative activity against various cancer cell lines. nih.gov Furthermore, the triazine core is being explored in materials science for the development of novel polymers and materials with specific functional properties. evitachem.com

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3397-62-4 | nist.gov |

| Molecular Formula | C₃H₄ClN₅ | nist.gov |

| Molecular Weight | 145.55 g/mol | nist.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 210–215°C |

| Key Reactivity | The chlorine atom is readily substituted by nucleophiles. | evitachem.com |

Unresolved Challenges and Open Questions

Despite significant progress, several challenges and questions remain. A primary concern in the development of therapeutic agents based on this scaffold, such as antimalarials, is the emergence of drug resistance in pathogens. researchgate.net Understanding the mechanisms of resistance and designing next-generation inhibitors that can overcome them is a critical hurdle.

In the realm of chemical synthesis, while the compound is a valuable intermediate, current industrial preparation methods can be improved. Some existing processes are hampered by the formation of by-products and the use of toxic solvents, making them cumbersome and not ideal for large-scale, environmentally friendly production. google.com

Furthermore, the widespread use of its herbicidal derivatives has led to their detection in groundwater and surface water. epa.gov This raises important questions regarding their long-term environmental fate, degradation pathways, and potential for endocrine disruption, which require further investigation. epa.govnih.gov The full toxicological profile and the impact of its degradation products, such as desethyl-desisopropyl-atrazine, are not completely understood. nist.gov

Promising Avenues for Future Academic Research

The versatility of the this compound structure opens up numerous avenues for future academic exploration. A major focus will likely be the continued design and synthesis of novel derivatives with enhanced biological activity and selectivity.

Medicinal Chemistry : There is vast potential in creating new inhibitors of enzymes like dihydrofolate reductase for applications in oncology and infectious diseases. researchgate.net Research is moving towards designing compounds that are effective against resistant strains of pathogens. researchgate.net The use of microwave-assisted synthesis can accelerate the creation of large and diverse compound libraries for high-throughput screening. nih.gov

Materials Science : The triazine ring is a robust building block for creating advanced materials. Future research could explore its incorporation into dendrimers, supramolecular aggregates, and functional polymers with unique electronic, thermal, or recognition properties. evitachem.comresearchgate.net

Analytical Chemistry : The development of highly sensitive and selective sensors for the detection of this compound and its derivatives is another promising area. Research into molecularly imprinted polymers (MIPs) as artificial receptors for use in electrochemical sensors has already shown feasibility. nih.gov

Mechanistic Studies : The use of isotopically labeled versions of the compound, such as the ¹³C₃ labeled variant, can facilitate detailed metabolic flux analysis and pharmacokinetic studies, providing deeper insights into how these molecules behave in biological systems. medchemexpress.com

Table 2: Future Research Directions

| Research Area | Focus | Potential Impact |

|---|---|---|

| Drug Discovery | Design of novel DHFR inhibitors and screening of derivative libraries. | New anticancer and antimalarial therapeutics. researchgate.netnih.gov |

| Advanced Materials | Synthesis of dendrimers and functional polymers. | Creation of materials with tailored properties for various applications. evitachem.comresearchgate.net |

| Environmental Science | Development of biomimetic sensors and remediation strategies. | Improved environmental monitoring and cleanup of triazine herbicides. nih.gov |

| Chemical Biology | Use of isotope labeling for mechanistic studies. | Deeper understanding of drug metabolism and action. medchemexpress.com |

Potential for Translational Research and Innovation

The academic findings in this compound research have significant potential for translation into real-world innovations. The most direct path is in the pharmaceutical industry, where promising anticancer and anti-infective derivatives could be developed into clinical drug candidates. researchgate.netnih.gov The ability to systematically modify the triazine scaffold allows for the fine-tuning of properties to maximize efficacy and minimize side effects.

In agriculture, research could lead to the development of new herbicides with improved efficacy, better environmental profiles, or different modes of action to combat weed resistance. Innovations in synthesis, such as developing greener and more efficient industrial processes, would lower production costs and reduce the environmental footprint. google.com

Furthermore, the application of this compound's derivatives as coupling reagents in peptide synthesis presents opportunities in biotechnology and pharmaceutical manufacturing. researchgate.net In materials science, the unique properties of triazine-based polymers could be harnessed for applications ranging from specialty coatings to advanced electronics. evitachem.com

Q & A

Basic: How can the molecular structure of 6-Chloro-1,3,5-triazine-2,4-diamine be confirmed experimentally?

Answer: The structure is confirmed via multimodal spectroscopic analysis :

- 1H/13C NMR identifies proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm and triazine carbons at ~160 ppm) .

- IR spectroscopy detects functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C–Cl vibrations near 700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 145.550) .

- UPLC ensures purity (>90%) by quantifying impurities .

Basic: What experimental methods are used to assess the solubility and stability of this compound?